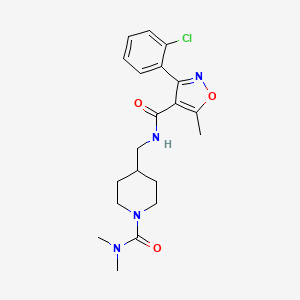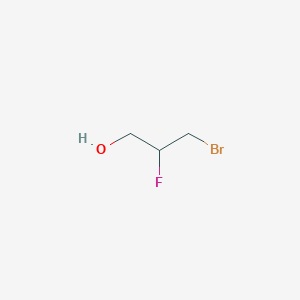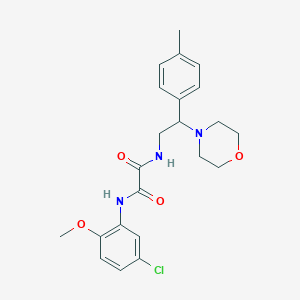![molecular formula C22H23FN2O3S B2548570 N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide CAS No. 1251614-26-2](/img/structure/B2548570.png)
N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23FN2O3S and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The synthesis and evaluation of 1,3,4-oxadiazole derivatives, including those similar to the specified compound, have shown valuable antibacterial properties. The introduction of sulfamoyl and piperidine functionalities has been linked to significant biological activities. These derivatives were structurally elucidated through spectral data and demonstrated valuable antibacterial results when screened against various bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Anticancer Potential
A range of N-substituted benzamide derivatives, including structures analogous to the compound of interest, have been synthesized and evaluated for their anticancer activity. These compounds, especially those incorporating the 1,3,4-oxadiazole moiety, have shown moderate to excellent anticancer activities against various cancer cell lines. Their structure-activity relationship indicates the potential utility of these derivatives as anticancer agents, highlighting the importance of the 1,3,4-oxadiazole unit in enhancing anticancer efficacy (B. Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has revealed compounds with significant cardiac electrophysiological activity. These compounds, similar in functional groups to the compound of interest, have shown potency comparable to known selective class III agents in in vitro assays. This suggests their potential utility in addressing cardiac arrhythmias, underscoring the versatility of the compound's structural framework (T. K. Morgan et al., 1990).
Inhibitory Activity Against Carbonic Anhydrase Isoforms
Compounds bearing the sulfonamide functionality have been synthesized and tested as inhibitors of carbonic anhydrase (CA) isoforms. These studies demonstrate that the presence of sulfonamide and related moieties can lead to significant inhibitory effects on enzyme activity, with potential implications for therapeutic interventions in conditions where CA activity is a factor (Ramazan Ulus et al., 2013).
Synthetic Methodologies and Applications
The compound's core structure lends itself to various synthetic strategies and applications, including its role in the development of new drug-like molecules. The use of carboxamidine dithiocarbamate linkers in the synthesis of 1,2,4-thiadiazole derivatives, for instance, showcases the compound's relevance in creating libraries of drug-like molecules with potential pharmacological activities (J. Park et al., 2009).
Propiedades
IUPAC Name |
[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-15-6-8-18(12-16(15)2)25-14-21(22(26)24-10-4-3-5-11-24)29(27,28)20-9-7-17(23)13-19(20)25/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIGQEHAGSECFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)




![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)



![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)

